Head-to-Head Comparison: TMMP vs α-Tocopherol and PMHC in Homogeneous Styrene Autoxidation
In the benchmark homogeneous solution assay (inhibited autoxidation of styrene at 30°C), TMMP exhibits a peroxyl radical scavenging rate constant (k₅) of 2.1 × 10⁵ M⁻¹ s⁻¹, which is approximately 11-fold lower than α-tocopherol (23.5 × 10⁵ M⁻¹ s⁻¹) and 10-fold lower than the chroman-based model compound PMHC (21.4 × 10⁵ M⁻¹ s⁻¹) [1]. This quantitative differential reflects the stereoelectronic penalty imposed by the twisted para-methoxy group in TMMP, as confirmed by X-ray crystallography [2].
| Evidence Dimension | Peroxyl radical scavenging rate constant (k₅) |
|---|---|
| Target Compound Data | 2.1 × 10⁵ M⁻¹ s⁻¹ |
| Comparator Or Baseline | α-Tocopherol: 23.5 × 10⁵ M⁻¹ s⁻¹; PMHC: 21.4 × 10⁵ M⁻¹ s⁻¹ |
| Quantified Difference | 11.2-fold lower than α-tocopherol; 10.2-fold lower than PMHC |
| Conditions | Inhibited autoxidation of styrene, 30°C, homogeneous solution |
Why This Matters
This data positions TMMP as the definitive low-activity control for stereoelectronic studies of vitamin E analogs, enabling researchers to quantify the contribution of chroman ring conformational constraint to antioxidant potency.
- [1] Burton, G. W.; Ingold, K. U. Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. J. Am. Chem. Soc. 1981, 103 (21), 6472-6477. DOI: 10.1021/ja00411a035 View Source
- [2] Burton, G. W.; Le Page, Y.; Gabe, E. J.; Ingold, K. U. Antioxidant activity of vitamin E and related phenols. Importance of stereoelectronic factors. J. Am. Chem. Soc. 1980, 102 (26), 7791-7792. DOI: 10.1021/ja00546a032 View Source
